2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide
Description
This compound is a structurally complex acetamide derivative featuring a tetrahydronaphthalene core substituted with hydroxyl, hydroxyethyl, and dimethylacetamide groups. Its IUPAC name reflects the presence of a 5,6,7,8-tetrahydronaphthalen-2-yl scaffold linked to a hydroxyethylphenyl moiety via an aminoethyl bridge, further functionalized with an N,N-dimethylacetamide group . Evidence indicates its detection in blood metabolites, hinting at possible biological activity or metabolic pathways .
Properties
IUPAC Name |
2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCEOSLKSTLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide involves several steps, starting with the preparation of the naphthalene derivative. The process typically includes the following steps:
Preparation of the Naphthalene Derivative: The naphthalene ring is functionalized with hydroxyl and amino groups through a series of reactions, including nitration, reduction, and substitution.
Formation of the Hydroxyethyl Phenyl Derivative: The hydroxyethyl phenyl derivative is synthesized through the reaction of phenol with ethylene oxide.
Coupling Reaction: The hydroxyethyl phenyl derivative is coupled with the naphthalene derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydronaphthalene Cores
Several compounds share structural motifs with the target molecule, particularly the tetrahydronaphthalene scaffold and acetamide functionality:
trans-4-Substituted-N,N-Dimethyltetrahydronaphthalen-2-amines (e.g., compounds 5l, 5m, 5n, 5o): These derivatives retain the N,N-dimethylamino group and tetrahydronaphthalene core but lack the hydroxyethylphenyl and acetamide substituents. For example:
- 5l (cyclohexyl-substituted): Melting point = 137–139°C; HPLC retention times (t₁ = 15.3 min, t₂ = 17.2 min) .
- 5o (2-chlorophenyl-substituted): Synthesized via a six-step protocol, yielding a yellow oil with confirmed NMR and HRMS data .
2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-Tetrahydro-2-Naphthalenyl)-1,3,4-Oxadiazol-2-Yl]Acetamide: Shares the tetrahydronaphthalene moiety but replaces the hydroxyethylphenyl-ethylamino bridge with a 1,3,4-oxadiazole ring and chlorophenoxy group. This substitution likely alters receptor-binding affinity and metabolic stability .
Functional Group Comparisons
- N,N-Dimethylacetamide-Containing Compounds: 2-[(2,3-Dimethylphenyl)Amino]-N,N-Dimethylacetamide (CAS 7681-76-7):
- Simpler structure with a dimethylphenylamino group directly attached to the acetamide. Lacks the tetrahydronaphthalene scaffold, resulting in lower molecular weight (206.28 g/mol) and reduced steric hindrance . Marine Pyran-Isoindolone Derivatives: Synthesized using DMAc as a solvent, these compounds exhibit antithrombotic activity. While structurally distinct, they highlight the role of DMAc in facilitating reactions for bioactive molecules .
Pharmacological Potential
- The hydroxyethyl and hydroxyl groups in the target compound may enhance hydrogen-bonding interactions with biological targets, a feature absent in non-polar analogues like 5l–5o.
- Compared to nitrophenyl-containing heterocycles (e.g., 8a–g in ), the target’s reduced aromaticity could lower toxicity risks while maintaining bioactivity .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Hydroxyl groups : Contribute to its solubility and potential interactions with biological targets.
- Tetrahydronaphthalene moiety : Suggests possible interactions with various receptors due to its hydrophobic character.
- Dimethylacetamide group : May influence the compound's pharmacokinetics and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O4 |
| Molecular Weight | 357.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
- Antioxidant Activity : The presence of hydroxyl groups indicates potential antioxidant properties, which could protect cells from oxidative stress.
- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- In Vitro Studies : Research has indicated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that a related hydroxylated compound significantly reduced cell viability in breast cancer cells by inducing apoptosis.
- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates when administered at specific dosages.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress | |
| Anticancer | Induced apoptosis | |
| Enzyme Inhibition | Targeted metabolic pathways |
Research Findings
Recent research has focused on the pharmacological potential of this compound. Investigations into its enzyme inhibition capabilities have revealed promising results:
- Enzyme Targets : Studies have identified potential enzyme targets that may be inhibited by the compound, leading to altered metabolic pathways in cancer cells.
- Cellular Uptake : The compound's solubility profile suggests efficient cellular uptake, which is crucial for its therapeutic effectiveness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
